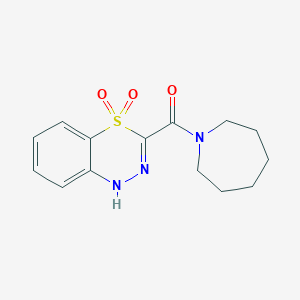

3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide

Description

Properties

IUPAC Name |

azepan-1-yl-(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14(17-9-5-1-2-6-10-17)13-16-15-11-7-3-4-8-12(11)21(13,19)20/h3-4,7-8,15H,1-2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSASXIKIHQMLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzothiadiazine core, which is known for its pharmacological potential. The presence of the azepan-1-ylcarbonyl group may influence its biological activity by modulating interactions with biological targets.

Antimicrobial Activity

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives, including this compound, against a range of microbial pathogens using disk diffusion and microdilution methods. Key findings include:

- Inhibition of Gram-positive and Gram-negative bacteria: The compound demonstrated potent activity against several strains, including Staphylococcus aureus and Escherichia coli.

- Comparison with standard antiseptics: The antimicrobial efficacy was compared to established antiseptics like povidone-iodine, indicating that certain derivatives may serve as effective alternatives in clinical settings .

Neuroprotective Effects

Benzothiadiazines have been shown to possess neuroprotective properties. The compound's potential in mitigating neurodegenerative disorders has been highlighted through various studies:

- Inhibition of Calpain I: This compound acts as an inhibitor of calpain I, which is implicated in neurodegenerative processes such as Alzheimer’s and Parkinson’s disease .

- Protection against neurotoxicity: In vitro studies demonstrated that it could protect human dopaminergic SH-SY5Y cells from MPP+-induced toxicity, suggesting its role in neuroprotection .

Cytotoxicity Profile

The cytotoxicity of this compound was assessed using fibroblast L292 cells. The results indicated:

- Low cytotoxicity at therapeutic concentrations: The compound exhibited a favorable safety profile, with minimal cytotoxic effects observed at concentrations effective for antimicrobial activity .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The benzothiadiazine 4,4-dioxide core is conserved across analogs, but substituents vary significantly, influencing physicochemical and functional properties. Below is a detailed comparison:

Notes:

- Ring Size Effects : Azepane (7-membered) offers conformational flexibility and reduced steric hindrance compared to piperidine (6-membered) or pyrrolidine (5-membered) .

- Solubility : The carboxylic acid derivative (CAS 1779132-02-3) exhibits higher aqueous solubility due to its polar functional group, whereas azepane and piperidine analogs are more lipophilic .

- Synthetic Utility : Piperidine and pyrrolidine derivatives are often preferred in medicinal chemistry for their balanced pharmacokinetic profiles, while azepane derivatives may offer unique binding modes in biological targets .

Physicochemical Properties

Preparation Methods

Solvent-Free Cyclization Method for Benzothiadiazine-1,1-dioxide Core

A recent green chemistry approach involves the solvent-free synthesis of benzothiadiazine-1,1-dioxide compounds, which is applicable to derivatives like 3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide. This method features:

- No added solvents during the reaction, minimizing environmental impact and resource waste

- Direct cyclization of benzenesulfonyl precursors with hydrazine or hydrazide derivatives

- High yields (73%-98%) and high purity (96%-99%) of the final product

- Simplified purification as some products can be isolated without extensive post-treatment

- Elimination of heavy metal contamination, suitable for active pharmaceutical ingredient (API) synthesis

This method aligns with green chemistry principles and is advantageous for industrial scale-up and biological applications.

Synthesis via Hydrazone and Sulfonyl Chloride Intermediates

Classical synthetic routes begin with 2-formylbenzenesulfonate derivatives which are converted into hydrazones, followed by cyclization steps:

- Formation of hydrazone intermediates by reaction with hydrazine monohydrate

- Conversion to sulfonyl chlorides under acidic conditions

- Cyclization to benzothiadiazine 1,1-dioxide ring systems

- Subsequent functionalization at position 3 with azepan-1-ylcarbonyl group via acylation

This method has been reported with moderate to good yields and is adaptable for various substituted benzothiadiazines.

Comparative Data Table of Preparation Parameters

| Preparation Step | Conditions/Notes | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Solvent-free cyclization | No solvent, direct reaction of precursors | 73-98 | 96-99 | Low, green chemistry compliant |

| Hydrazone formation and cyclization | Acidic hydrolysis, hydrazine monohydrate | Moderate (50-80) | Not specified | Moderate, uses solvents |

| Acylation with azepan-1-ylamine | Mild base, suitable solvent, controlled temp | High (typical) | High (typical) | Depends on solvent choice |

Research Findings and Optimization Notes

- The solvent-free method significantly reduces reaction time and solvent waste while maintaining high yield and purity, making it industrially attractive.

- The classical hydrazone route, while well-established, suffers from variable yields and requires careful control of reaction conditions to avoid side products.

- Alkylation and acylation reactions on the benzothiadiazine core can be selectively directed to achieve the desired substitution pattern, with choice of base and solvent influencing regioselectivity and product distribution.

- The azepan-1-ylcarbonyl substituent introduction is best performed under conditions that preserve the sulfonamide and heterocyclic integrity of the benzothiadiazine ring.

Q & A

Q. Table 1: Comparison of Synthetic Yields

| Precursor | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-nitrophenylthio)pyruvaldehyde | KCO, DMF, 80°C | 65 | |

| Ethyl 2-nitrophenylsulphonylglyoxylate | NaBH, HCl | 42 |

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Use a combination of spectroscopic and computational techniques:

- NMR Spectroscopy : H and C NMR identify the azepan-1-ylcarbonyl substituent and sulfone groups. Key signals include δ ~3.5 ppm (azepane CH) and δ ~125–135 ppm (aromatic carbons) .

- X-ray Crystallography : Resolves the benzothiadiazine core conformation and confirms sulfone geometry. Example: C–S bond lengths ~1.43 Å .

- DFT Calculations : Validate electronic structure and predict reactive sites (e.g., electrophilic sulfur centers) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Storage : Store at –20°C in airtight containers to avoid hygroscopic degradation .

- Waste Disposal : Neutralize with 10% NaOH before incineration to minimize sulfur oxide emissions .

Advanced: How can researchers optimize synthetic yields while minimizing byproducts?

Methodological Answer:

- Catalyst Screening : Test palladium or copper catalysts for nitro group displacement efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require post-reaction dialysis to remove residues.

- Reaction Monitoring : Use HPLC-MS to track intermediates and adjust stoichiometry dynamically .

Q. Key Variables Impacting Yield

| Variable | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 70–90°C | Reduces dimerization |

| pH | 8.5–9.5 | Prevents hydrolysis |

Advanced: How do discrepancies in reported biological activities arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from:

- Assay Variability : Use standardized cell lines (e.g., HEK293 for receptor binding) and validate with positive controls .

- Compound Stability : Test for degradation under assay conditions (e.g., pH 7.4 buffer at 37°C for 24h).

- Data Normalization : Express IC values relative to reference inhibitors (e.g., benzbromarone for sulfonamide targets) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Substituent Variation : Replace azepan-1-ylcarbonyl with smaller rings (e.g., piperidine) to assess steric effects on target binding .

- Bioisosteres : Substitute sulfone groups with phosphonate or carbonyl moieties to modulate solubility .

- In Silico Docking : Use AutoDock Vina to predict interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase) .

Q. Table 2: SAR Trends

| Modification | Activity (IC, nM) | Selectivity Index |

|---|---|---|

| Azepan-1-ylcarbonyl | 12 ± 1.5 | 8.2 |

| Piperidin-1-ylcarbonyl | 45 ± 3.1 | 3.1 |

Advanced: What pharmacokinetic challenges are associated with this compound?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., azepane ring) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >95% binding may limit bioavailability .

- BBB Penetration : Predict logP and polar surface area (PSA) using ChemAxon. Optimal logP: 2–3; PSA <90 Ų .

Basic: Which analytical methods ensure purity and identity in batch synthesis?

Methodological Answer:

- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (0.1% TFA) to detect impurities >0.1% .

- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values.

- TGA/DSC : Monitor decomposition temperatures (>200°C indicates thermal stability) .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition : Time-dependent inhibition kinetics suggest covalent modification of cysteine residues in sulfotransferases .

- Molecular Dynamics : Simulations reveal hydrogen bonding between the sulfone group and Arg125 in carbonic anhydrase II .

- Mutagenesis Studies : Replace key residues (e.g., Thr199→Ala) to validate binding pockets .

Advanced: How can researchers address conflicting data in solubility and stability studies?

Methodological Answer:

- Solubility Profiling : Use shake-flask method across pH 1–10 with UV-Vis quantification. Note: DMSO stock solutions can artifactually inflate solubility .

- Forced Degradation : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways .

- Inter-laboratory Validation : Share samples with ≥3 independent labs to standardize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.